3-Methylquinolin-2-amine hydrochloride
Overview
Description
3-Methylquinolin-2-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2 . It has an average mass of 194.661 Da and a mono-isotopic mass of 194.061081 Da .
Synthesis Analysis
Quinoline, the core structure of 3-Methylquinolin-2-amine hydrochloride, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-2-amine hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) and the InChI key is NCZOVCDTUUZEEA-UHFFFAOYSA-N .Chemical Reactions Analysis
The main chemical property of amines, including 3-Methylquinolin-2-amine hydrochloride, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
3-Methylquinolin-2-amine hydrochloride has a boiling point of 316.0±22.0 C at 760 mmHg and a melting point of 228-230 C . It is a solid at room temperature and should be stored at 4C, protected from light .Scientific Research Applications
- Background : Quinolin-2(1H)-ones are important compounds found in natural products and pharmacologically useful molecules . They exhibit diverse biological activities.
- Application : Researchers have developed an unconventional and efficient photocatalytic method to synthesize quinolin-2(1H)-ones from readily available quinoline-N-oxides. This reagent-free, atom-economical approach offers a greener alternative to conventional methods, with high yields and scalability .
Photocatalysis and Quinolin-2(1H)-ones Synthesis
Safety And Hazards
The safety information for 3-Methylquinolin-2-amine hydrochloride indicates that it is corrosive . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes , as well as investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-methylquinolin-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGBYVRCRXEOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592365 | |
Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-2-amine hydrochloride | |
CAS RN |
1172338-91-8 | |
Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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